tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of tetrahydroquinolines, which are known for their wide range of applications in medicinal chemistry due to their biological activity. This compound is of particular interest due to its potential use in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate, also known as 1-BOC-1,2,3,4-Tetrahydroquinoline, is Monoamine Oxidase (MAO) . MAO is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, which are essential for transmitting signals in the brain.
Mode of Action
The compound interacts with its target, MAO, by inhibiting its activity . This inhibition can be either competitive and reversible or non-competitive and irreversible, depending on the specific derivative of the compound . The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, which can have various effects on the body’s neurological functions .
Biochemical Pathways
The inhibition of MAO affects the metabolic pathways of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, stress response, and cognitive processes. By inhibiting MAO, the compound can potentially influence these functions by altering neurotransmitter levels .
Result of Action
The primary result of the compound’s action is the inhibition of MAO, leading to increased levels of monoamine neurotransmitters . This can potentially lead to various neurological effects, depending on the specific neurotransmitters involved and their roles in the brain. For example, increased levels of dopamine can lead to enhanced mood and motivation, while increased levels of serotonin can lead to reduced anxiety and improved sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate typically involves the annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. This reaction proceeds efficiently under mild conditions, offering a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines with high yields and excellent diastereoselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield .
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are of significant interest due to their biological activity and potential therapeutic applications.
Scientific Research Applications
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antitumor and antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives, such as:
- 1-tert-butyl 3-ethyl 2-hexyl-4-oxo-3,4-dihydroquinoline-1,3(2H)-dicarboxylate
- 3,4-dihydroisoquinolin-1(2H)-one derivatives
Uniqueness
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific tert-butyl and carboxylate functional groups, which confer distinct chemical properties and biological activities. These features make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-2H-quinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRWAIRQCMAHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442802 | |
Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-53-1 | |
Record name | 1,1-Dimethylethyl 3,4-dihydro-1(2H)-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123387-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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